molecular formula C23H22N2O3 B2408834 N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide CAS No. 1103515-45-2

N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide

Cat. No. B2408834
CAS RN: 1103515-45-2
M. Wt: 374.44
InChI Key: UNIGTDURPTVZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, also known as RU-486, is a synthetic steroid hormone that has been extensively studied for its potential use as a contraceptive and abortifacient drug. RU-486 is a progesterone receptor antagonist that prevents the hormone from binding to its target receptors, leading to the termination of pregnancy. However,

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

  • N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, structurally similar to N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, have demonstrated notable antibacterial and antimycobacterial activities. These compounds have shown effectiveness against various strains of Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium tuberculosis, with some compounds exhibiting activity comparable to or higher than standard drugs like ampicillin or rifampicin (Goněc et al., 2015).

Anti-Parkinson's Screening

  • Compounds such as 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives, which are structurally related to N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, have been synthesized and evaluated for anti-Parkinson's activity. Certain derivatives exhibited potent free radical scavenging activity and significant anti-Parkinson's activity in a 6-OHDA lesioned rat model (Gomathy et al., 2012).

Anticancer Evaluation

  • Derivatives of naphthalen-2-yloxy compounds, akin to N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, have been studied for their anticancer properties. Some of these compounds have shown promising activity against various cancer cell lines, including breast cancer and colorectal cancer, in vitro (Salahuddin et al., 2014).

Fluorescent Chemosensors

  • N-ethyl-1-naphthalenecarboxamide, a compound related to N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, has been synthesized as a fluorescent chemosensor for metal ions. The compound showed changes in fluorescence spectra upon the addition of some metal ions, indicating potential applications in detecting and quantifying metal ions (Kawakami et al., 2002).

Herbicidal Activity

  • Ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, sharing a naphthalene moiety with N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide, have been studied for their herbicidal activity. They demonstrated inhibition of photosynthetic electron transport in spinach chloroplasts, pointing towards potential applications in agriculture (Kos et al., 2013).

properties

IUPAC Name

N-ethyl-1-(2-naphthalen-2-yloxyacetyl)-2,3-dihydroindole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-2-24-23(27)21-14-18-9-5-6-10-20(18)25(21)22(26)15-28-19-12-11-16-7-3-4-8-17(16)13-19/h3-13,21H,2,14-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIGTDURPTVZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)COC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-(2-(naphthalen-2-yloxy)acetyl)indoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.